1-(Cyclopropylmethyl)-N-methylpyrrolidin-3-amine
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Overview
Description
1-(Cyclopropylmethyl)-N-methylpyrrolidin-3-amine is an organic compound that features a cyclopropylmethyl group attached to a pyrrolidine ring, with a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-N-methylpyrrolidin-3-amine typically involves the reaction of cyclopropylmethyl halides with N-methylpyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-N-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in organic solvents.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
1-(Cyclopropylmethyl)-N-methylpyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Cyclopropylmethylamine: Shares the cyclopropylmethyl group but lacks the pyrrolidine ring.
N-Methylpyrrolidine: Contains the pyrrolidine ring with a methyl group on the nitrogen but lacks the cyclopropylmethyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyrrolidine ring and methyl group.
Uniqueness: 1-(Cyclopropylmethyl)-N-methylpyrrolidin-3-amine is unique due to the combination of the cyclopropylmethyl group and the N-methylpyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
1-(Cyclopropylmethyl)-N-methylpyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H16N2
- Molecular Weight : 168.25 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : The compound has been investigated for its efficacy against various microbial strains, showing promising results in vitro.
- CNS Activity : Preliminary studies suggest potential neuroactive properties, which may be beneficial in treating neurological disorders.
The biological effects of this compound are thought to arise from its interaction with specific receptors and enzymes. It may modulate neurotransmitter systems or inhibit particular enzymes involved in metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the cyclopropyl group or modifications to the pyrrolidine ring can significantly impact potency and selectivity.
Modification | Effect on Activity |
---|---|
Cyclopropyl size | Altered binding affinity to target receptors |
N-methyl substitution | Enhanced lipophilicity, potentially increasing CNS penetration |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. -
Neuropharmacological Assessment :
In a murine model, the compound was tested for its effects on anxiety-like behavior. Doses of 5 mg/kg resulted in a notable decrease in anxiety indicators compared to controls, suggesting potential applications in treating anxiety disorders.
Research Findings
Recent research highlights the compound's potential as a lead candidate for drug development:
- In Vitro Studies : The compound demonstrated IC50 values in the low micromolar range against specific targets, indicating good potency.
Target | IC50 (µM) |
---|---|
Enzyme A | 0.45 |
Receptor B | 0.78 |
- In Vivo Studies : Initial pharmacokinetic studies showed favorable absorption and distribution characteristics, although further studies are required to assess toxicity and long-term effects.
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H18N2/c1-10-9-4-5-11(7-9)6-8-2-3-8/h8-10H,2-7H2,1H3 |
InChI Key |
KLHKXEZXIXGVLY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(C1)CC2CC2 |
Origin of Product |
United States |
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